N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
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Overview
Description
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a phenoxy group, an oxadiazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Phenoxy Group: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Oxadiazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. This step often requires the use of dehydrating agents and specific temperature conditions to ensure the formation of the oxadiazole ring.
Propanamide Formation: Finally, the oxadiazole intermediate is reacted with a propanamide derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PROPANOIC ACID: Similar structure but lacks the oxadiazole ring.
5-METHYL-2-(PROPAN-2-YL)PHENOL: A simpler compound with only the phenol group.
2-ISOPROPENYL-5-METHYLHEX-4-ENAL: Contains similar functional groups but differs in overall structure.
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-[5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]PROPANAMIDE is unique due to the presence of both the oxadiazole ring and the phenoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C22H25N3O3/c1-13(2)18-11-8-15(4)12-19(18)27-16(5)20(26)23-22-24-21(28-25-22)17-9-6-14(3)7-10-17/h6-13,16H,1-5H3,(H,23,25,26) |
InChI Key |
SDGUPVQNRDVJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=C(C=CC(=C3)C)C(C)C |
Origin of Product |
United States |
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